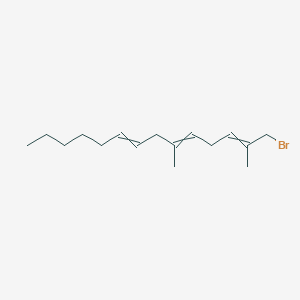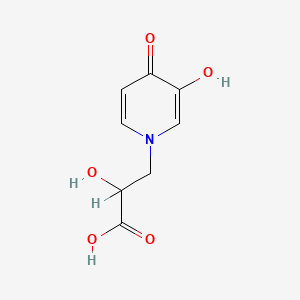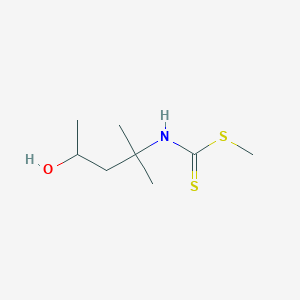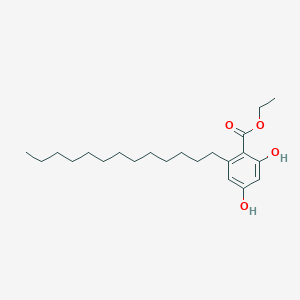
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is an organic compound that features a cyclopropane ring substituted with two ester groups and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The resulting cyclopropane-1,1-dicarboxylate can then be esterified and nitrated to introduce the nitrophenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or other substituted cyclopropane derivatives.
科学研究应用
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can engage in electron-withdrawing interactions, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the nitrophenyl group, making it less reactive in certain contexts.
Diethyl 1,1-cyclopropanedicarboxylate: Similar structure but with ethyl esters instead of methyl esters.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without esterification.
Uniqueness: Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications and potentially more active in biological contexts compared to its simpler analogs.
属性
CAS 编号 |
61373-18-0 |
|---|---|
分子式 |
C13H13NO6 |
分子量 |
279.24 g/mol |
IUPAC 名称 |
dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H13NO6/c1-19-11(15)13(12(16)20-2)7-10(13)8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
InChI 键 |
AICUTLKAZCTPTB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)


![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)

![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
